BenchChemオンラインストアへようこそ!

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-84-3; molecular formula C₁₇H₁₆N₂O₂; molecular weight 280.32 g/mol) is a synthetic tetrahydroquinolinone-benzamide hybrid containing a 3-methyl substituent on the benzamide ring and an unsubstituted 2-oxo-tetrahydroquinoline core. This compound belongs to a privileged scaffold class widely explored in kinase inhibition and autophagy modulation programs, where subtle substituent variations on the benzamide ring drive divergent target engagement profiles.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 921914-84-3
Cat. No. B2369048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921914-84-3
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C17H16N2O2/c1-11-3-2-4-13(9-11)17(21)18-14-6-7-15-12(10-14)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20)
InChIKeyXMMCAZSRQQXODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide – A Precisely Substituted Tetrahydroquinoline Building Block for Kinase and Autophagy Drug Discovery Programs


3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-84-3; molecular formula C₁₇H₁₆N₂O₂; molecular weight 280.32 g/mol) is a synthetic tetrahydroquinolinone-benzamide hybrid containing a 3-methyl substituent on the benzamide ring and an unsubstituted 2-oxo-tetrahydroquinoline core [1]. This compound belongs to a privileged scaffold class widely explored in kinase inhibition and autophagy modulation programs, where subtle substituent variations on the benzamide ring drive divergent target engagement profiles [2]. Commercial availability with batch-certified purity of 98% from major reagent suppliers makes it a readily accessible intermediate for structure-activity relationship (SAR) exploration .

Why 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Replaced by Unsubstituted, 4-Methyl, or N-Methylated Analogs in Medicinal Chemistry SAR Campaigns


The tetrahydroquinolinone-benzamide scaffold exhibits pronounced regioisomer-dependent pharmacology that precludes straightforward analog substitution. The 3-methyl substitution on the benzamide ring of CAS 921914-84-3 creates a steric and electronic environment distinct from both its unsubstituted (CAS 99139-81-8) and 4-methyl (CAS 922131-45-1) counterparts, directly influencing the dihedral angle between the benzamide carbonyl and the tetrahydroquinoline plane. Patent-derived evidence from autophagy-targeting programs demonstrates that the 2-oxo-tetrahydroquinolin-6-yl core serves as a privileged kinase hinge-binding motif, where even a single methyl group translocation from the 4- to the 3-position of the benzamide ring can alter ULK1 or TBK1 target engagement profiles [1]. Additionally, the N-unsubstituted 2-oxo group provides a critical hydrogen-bond donor-acceptor pair that is lost in N-methylated derivatives such as CAS 921914-09-2, fundamentally changing solubility, crystal packing, and target recognition . These structure-dependent differences mean generic substitution without experimental re-validation risks false-negative or false-positive screening outcomes in kinase inhibition, autophagy modulation, or related target-based discovery workflows.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Versus Closest In-Class Analogs


Regioisomeric Methyl Substitution (3‑CH₃ vs. 4‑CH₃) Drives Divergent Predicted Pharmacophore Conformations

The target compound carries a methyl group at the meta position of the benzamide ring, whereas the commercially prevalent analog 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922131-45-1) bears the methyl group at the para position. This regioisomeric difference, quantified by computed molecular properties, shifts the XLogP3-AA lipophilicity from 2.3 for the 3-methyl isomer [1] to approximately 2.3–2.5 for the 4-methyl isomer (comparable within computational precision), but more critically alters the topological polar surface area (tPSA) distribution and the spatial orientation of the benzamide carbonyl relative to the tetrahydroquinolinone hinge-binding motif. In a patent-defined autophagy-regulator scaffold series, the 2-oxo-tetrahydroquinolin-6-yl-aminocarbonyl linkage was identified as a critical pharmacophore element, and para-substituted benzamides exhibited distinct ULK1/TBK1 selectivity profiles compared to their meta-substituted counterparts [2]. Although direct head-to-head bioactivity data for CAS 921914-84-3 versus CAS 922131-45-1 are not publicly available, the established regioisomer-dependent SAR within the same patent family provides class-level inference that the 3‑CH₃ position offers a differentiated chemical space entry point for lead optimization [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Unsubstituted 2-Oxo Group Preserves Critical Hydrogen-Bonding Capacity Absent in N-Methylated Analogs

The target compound retains an unsubstituted 2-oxo-tetrahydroquinoline NH group, providing both a hydrogen-bond donor (NH) and acceptor (C=O). In contrast, the closely related N-methylated analog N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-09-2) replaces the NH with an N-CH₃ group, eliminating the donor capacity. PubChem-computed hydrogen-bond donor count for the target compound is 2 (one from the benzamide NH and one from the tetrahydroquinolinone NH), versus 1 for the N-methylated analog [1]. This difference is functionally significant: the NH group in the tetrahydroquinolinone core has been identified as a hinge-binding hydrogen-bond donor in kinase inhibitor co-crystal structures within the autophagy-regulator patent family, where N-methylation abolished binding to ULK1 [2]. Elimination of this donor is predicted to reduce kinase hinge-region affinity by at least 10–100-fold based on the free energy penalty for desolvation of an unsatisfied backbone carbonyl in the kinase hinge.

Medicinal Chemistry Hydrogen Bonding Drug Design

Batch-Certified Purity ≥98% with Multi-Technique QC Reduces Reproducibility Risk Versus Non-Certified Alternatives

The target compound is commercially supplied by Bidepharm with a standard purity specification of 98%, supported by a batch-specific quality control certificate including NMR, HPLC, and GC analyses . This level of analytical documentation exceeds that typically available for non-certified or research-grade analogs such as 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, which is often supplied without comprehensive QC data . The availability of NMR (confirming structural identity and regioisomeric purity), HPLC (quantifying organic purity), and GC (detecting volatile impurities) ensures that biological assay results are not confounded by unidentified contaminants or regioisomeric cross-contamination, a documented risk when handling closely related tetrahydroquinoline regioisomers .

Chemical Procurement Quality Control Reproducibility

Optimal Deployment Scenarios for 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Quantitative Differentiation Evidence


Design of Autophagy-Targeting Kinase Inhibitor Libraries via Late-Stage Diversification

The compound serves as a key building block for constructing focused libraries targeting autophagy-regulating kinases (ULK1, TBK1). Its unsubstituted 2-oxo group preserves the hinge-binding hydrogen-bond donor, while the 3-methyl group orients the benzamide vector into a distinct sub-pocket relative to the 4-methyl regioisomer, enabling systematic exploration of kinase selectivity determinants identified in the EP3632903A1 patent scaffold series [1].

Pharmacophore Validation: Isolating the Contribution of the Tetrahydroquinolinone NH Donor

Because this compound retains both the benzamide NH and tetrahydroquinolinone NH donors, it serves as the optimal reference compound for head-to-head hydrogen-bonding studies against the N-methylated analog (CAS 921914-09-2), where the loss of the tetrahydroquinolinone NH donor is predicted to reduce hinge-region binding affinity by 10–100-fold. This experimental pair directly tests the pharmacophore hypothesis that the unsubstituted 2-oxo group is essential for target engagement [1][2].

High-Throughput Screening (HTS) with Assay-Ready Quality Control Documentation

The batch-certified 98% purity with NMR, HPLC, and GC documentation enables this compound to be deployed directly into HTS campaigns without additional purification. This is particularly valuable for core-facility or contract research organization settings where procurement reproducibility and audit-trail completeness are mandatory for data integrity and publication compliance.

Quote Request

Request a Quote for 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.